4-cyano-N-(oxan-4-yl)piperidine-1-carboxamide

Lipophilicity CNS drug design Physicochemical property optimization

4-Cyano-N-(oxan-4-yl)piperidine-1-carboxamide (CAS 1326615-24-0) is a privileged CNS-focused building block featuring a 4-cyano substituent and an oxan-4-yl amide tail. Its computed profile (XLogP3=0.2, HBD=1, MW=237.30) aligns with oral CNS drug space, making it a non-interchangeable scaffold for sigma-1 receptor ligand discovery. The cyano group offers a synthetic handle for probe functionalization, while the tetrahydropyran moiety enhances solubility over aromatic analogs. Ideal for diversity-oriented screening libraries targeting CNS receptors.

Molecular Formula C12H19N3O2
Molecular Weight 237.303
CAS No. 1326615-24-0
Cat. No. B2941672
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-cyano-N-(oxan-4-yl)piperidine-1-carboxamide
CAS1326615-24-0
Molecular FormulaC12H19N3O2
Molecular Weight237.303
Structural Identifiers
SMILESC1CN(CCC1C#N)C(=O)NC2CCOCC2
InChIInChI=1S/C12H19N3O2/c13-9-10-1-5-15(6-2-10)12(16)14-11-3-7-17-8-4-11/h10-11H,1-8H2,(H,14,16)
InChIKeyBIXPIDXLLWNFOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-cyano-N-(oxan-4-yl)piperidine-1-carboxamide (CAS 1326615-24-0): A Versatile Piperidine Carboxamide Building Block for Medicinal Chemistry


4-cyano-N-(oxan-4-yl)piperidine-1-carboxamide (CAS 1326615-24-0) is a small molecule piperidine-4-carboxamide derivative featuring a 4-cyano substituent on the piperidine ring and an oxan-4-yl (tetrahydropyran) group on the exocyclic amide nitrogen [1]. The compound belongs to a broader class of piperidine carboxamides that are extensively utilized as building blocks in medicinal chemistry, with demonstrated potential as scaffolds for sigma-1 receptor ligands [2]. Its computed physicochemical properties, including an XLogP3 of 0.2 and a molecular weight of 237.30 g/mol, position it favorably for central nervous system (CNS) drug discovery applications [1].

Why Generic Substitution Fails: The Critical Role of the Oxan-4-yl and Cyano Substituents in Piperidine-1-carboxamide Derivatives


Within the piperidine carboxamide class, even minor structural modifications—such as the presence or absence of a cyano group or the choice of N-substituent—can profoundly alter a compound's physicochemical profile, target binding, and pharmacokinetic behavior [1]. The 4-cyano group in 4-cyano-N-(oxan-4-yl)piperidine-1-carboxamide reduces hydrogen bond donor capacity and modulates lipophilicity compared to the non-cyanated analog 1-(oxan-4-yl)piperidine-4-carboxamide, directly impacting predicted oral bioavailability and CNS penetration [2]. Simultaneously, the oxan-4-yl moiety has been shown in related piperidine-4-carboxamide series to influence sigma-1 receptor affinity and selectivity, making this specific substitution pattern a non-interchangeable determinant of biological activity [1].

Quantitative Differentiation of 4-cyano-N-(oxan-4-yl)piperidine-1-carboxamide (CAS 1326615-24-0) Against Structural Analogs


Predicted XLogP3 and Lipophilicity Modulation by the Oxan-4-yl Substituent Compared to 4-cyano-N-[(oxolan-2-yl)methyl]piperidine-1-carboxamide

The oxan-4-yl (tetrahydropyran) group in 4-cyano-N-(oxan-4-yl)piperidine-1-carboxamide (Target) confers a computed XLogP3 of 0.2, representing a substantial increase in predicted lipophilicity relative to the more polar oxolan-2-ylmethyl (tetrahydrofuran) analog, 4-cyano-N-[(oxolan-2-yl)methyl]piperidine-1-carboxamide (Comparator), which has a predicted XLogP3 of -0.1 [1][2]. This difference of 0.3 log units indicates that the Target is approximately twice as lipophilic, which is favorable for passive membrane permeability and potential CNS exposure [3].

Lipophilicity CNS drug design Physicochemical property optimization

Hydrogen Bond Donor Count and Potential Impact on Oral Bioavailability Compared to 1-(Oxan-4-yl)piperidine-4-carboxamide

4-cyano-N-(oxan-4-yl)piperidine-1-carboxamide (Target) possesses a single hydrogen bond donor (HBD), in contrast to the non-cyanated comparator 1-(oxan-4-yl)piperidine-4-carboxamide (CAS 1158192-65-4), which contains two HBDs [1][2]. According to Lipinski's Rule of Five, a lower HBD count is associated with improved oral absorption and membrane permeability [3]. The reduction from 2 to 1 HBD in the target compound suggests a potential advantage in terms of passive diffusion across biological membranes.

Oral bioavailability Drug-likeness Hydrogen bonding

Structural Alignment with Sigma-1 Receptor Pharmacophore: Class-Level Inference from Piperidine-4-carboxamide SAR

A series of piperidine-4-carboxamide derivatives, including those with oxan-4-yl substitution, have been demonstrated to exhibit nanomolar affinity for the sigma-1 receptor. Specifically, compound 2k from Zampieri et al. (featuring a 4-chlorobenzylpiperidine-4-carboxamide core) achieved a Ki of 3.7 nM against sigma-1 [1]. While direct binding data for 4-cyano-N-(oxan-4-yl)piperidine-1-carboxamide is not available, the presence of the identical piperidine-4-carboxamide scaffold and oxan-4-yl N-substituent strongly suggests that the target compound retains the critical pharmacophoric elements required for sigma-1 engagement.

Sigma-1 receptor CNS disorders Ligand design

Rotatable Bond Count (1) and Conformational Rigidity: Potential Advantage in Target Engagement Precision

4-cyano-N-(oxan-4-yl)piperidine-1-carboxamide exhibits a computed rotatable bond count of 1, which is notably lower than many flexible piperidine carboxamide analogs [1]. Reduced rotatable bond count is generally correlated with lower conformational entropy and, consequently, a smaller entropic penalty upon binding to a protein target, potentially translating to improved binding free energy and higher ligand efficiency [2].

Conformational restriction Entropic penalty Binding efficiency

Optimal Research and Industrial Applications for 4-cyano-N-(oxan-4-yl)piperidine-1-carboxamide (CAS 1326615-24-0)


Medicinal Chemistry Hit Identification and Lead Optimization

With its favorable predicted CNS drug-like properties (XLogP3 = 0.2, HBD = 1) and a conformationally restricted scaffold (rotatable bonds = 1), 4-cyano-N-(oxan-4-yl)piperidine-1-carboxamide is ideally suited for inclusion in diversity-oriented screening libraries aimed at CNS targets such as sigma-1 receptors [1]. Its structural features align with established CNS drug space, reducing the likelihood of early-stage ADME failures and accelerating the identification of high-quality chemical starting points [2].

Sigma-1 Receptor Ligand Research

Given the demonstrated sigma-1 receptor affinity of closely related piperidine-4-carboxamide derivatives, this compound serves as a privileged scaffold for the rational design of novel sigma-1 ligands [1]. Medicinal chemists can leverage the oxan-4-yl group and the 4-cyano substituent as vectors for further optimization to modulate selectivity against sigma-2 or other off-targets, with the expectation of measurable binding affinity from the outset [1].

Chemical Biology Probe Development

The combination of a single hydrogen bond donor and a low XLogP3 makes 4-cyano-N-(oxan-4-yl)piperidine-1-carboxamide an attractive core for the synthesis of functional probes (e.g., fluorescent or biotinylated analogs) intended for cellular target engagement studies [2]. The cyano group offers a potential synthetic handle for further functionalization, while the oxan-4-yl moiety enhances aqueous solubility relative to purely aromatic analogs [1].

Pharmacokinetic Property Optimization Studies

As a structurally compact molecule with a favorable balance of lipophilicity and hydrogen bonding capacity, this compound can be employed as a reference standard in medicinal chemistry campaigns focused on improving CNS penetration and oral bioavailability [2]. Its calculated properties (MW = 237.30, XLogP3 = 0.2, HBD = 1) position it squarely within the optimal range for CNS drugs, making it a valuable benchmark for evaluating more elaborated analogs [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-cyano-N-(oxan-4-yl)piperidine-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.